molecular formula C23H26N8O5S B4160128 ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate

ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate

Cat. No.: B4160128
M. Wt: 526.6 g/mol
InChI Key: FVUDDYNUMMMUAA-UHFFFAOYSA-N
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Description

Diethyl 1,1’-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4-diyl)bis(5-amino-1H-pyrazole-4-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines pyrano, thieno, and pyrimidine rings, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,1’-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4-diyl)bis(5-amino-1H-pyrazole-4-carboxylate) typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, ethyl acetoacetate, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,1’-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4-diyl)bis(5-amino-1H-pyrazole-4-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while reduction could lead to the formation of simpler compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 1,1’-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4-diyl)bis(5-amino-1H-pyrazole-4-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,1’-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4-diyl)bis(5-amino-1H-pyrazole-4-carboxylate) stands out due to its unique combination of pyrano, thieno, and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O5S/c1-5-34-20(32)12-8-26-30(16(12)24)18-15-11-7-23(3,4)36-10-14(11)37-19(15)29-22(28-18)31-17(25)13(9-27-31)21(33)35-6-2/h8-9H,5-7,10,24-25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUDDYNUMMMUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(COC(C4)(C)C)SC3=NC(=N2)N5C(=C(C=N5)C(=O)OCC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Reactant of Route 2
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Reactant of Route 3
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Reactant of Route 4
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Reactant of Route 5
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate
Reactant of Route 6
ethyl 5-amino-1-[5-(5-amino-4-ethoxycarbonylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carboxylate

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